5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
Description
Properties
IUPAC Name |
5,7-dimethyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-7-5-8(2)12-10(6-7)9-3-4-11(15)13(9)14-12/h5-6,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKYXIFZQHHKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)C(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-alkenylindoles with diazoacetates under copper-catalyzed conditions. This reaction typically takes place in dichloromethane at room temperature, yielding the desired cyclopenta[b]indole product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity. Solvents and reagents are carefully selected and purified to meet industrial standards. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles, ketones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Serotonin Reuptake Inhibitors:
Recent studies have highlighted the potential of 5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one as a scaffold for developing new serotonin reuptake inhibitors. A group of researchers synthesized derivatives of this compound and conducted molecular docking studies to assess their binding affinity to serotonin transporters. The results indicated promising inhibitory activity, suggesting that modifications to the cyclopenta[b]indole structure could lead to effective antidepressant agents .
Case Study: Synthesis and Evaluation
In a study published by Szewczyk et al., the authors designed and synthesized various derivatives based on the 1,2-dihydrocyclopenta[b]indol-3(4H)-one framework. These compounds were evaluated for their serotonin reuptake inhibition capabilities. Results showed that specific modifications enhanced their potency, making them suitable candidates for further development as antidepressants .
Anticancer Activity
Biological Activity Against Cancer:
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit cell proliferation in acute lymphoblastic leukemia models with low IC50 values, indicating high potency.
Data Table: Anticancer Activities
| Activity Type | Cell Line/Model | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer Activity | Acute Lymphoblastic Leukemia | 0.3 | |
| Anticancer Activity | Neuroblastoma | 0.5–1.2 |
Molecular Docking Studies
Mechanism of Action:
Molecular docking studies have been employed to understand the interaction between this compound and various biological targets. These studies reveal how structural modifications can optimize binding affinities and enhance biological activities, paving the way for rational drug design .
Future Directions in Research
Given its promising biological activities, further research is warranted to explore:
- Structural Modifications: Investigating how different substituents on the cyclopenta[b]indole core affect pharmacological profiles.
- In Vivo Studies: Conducting animal model studies to evaluate the therapeutic efficacy and safety of these compounds.
- Target Identification: Understanding the specific molecular targets involved in the observed biological activities.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar cyclopenta[b] structure but differs in the heteroatom and functional groups.
5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine: Another related compound with a pyrazine ring instead of an indole ring.
Uniqueness
5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific substitution pattern and the presence of the indole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5,7-Dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H13NO
- Molar Mass : 199.25 g/mol
- CAS Number : 1245569-13-4
This compound belongs to the class of cyclopenta[b]indoles and features a unique structure that contributes to its biological activity. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes. For instance, it may interact with UDP-glucuronosyltransferases (UGTs), which play a crucial role in drug metabolism and detoxification pathways .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . The specific pathways involved are still under investigation but may involve modulation of key signaling pathways associated with cancer progression.
- Antimicrobial Properties : There is emerging evidence that this compound and its derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.
Research Findings
Recent studies have provided insights into the biological activities and potential therapeutic applications of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study published in ACS Omega investigated the anticancer effects of cyclopenta[b]indole derivatives, including this compound. Results indicated significant cytotoxicity against human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
- Metabolism Study : Research on the metabolic pathways involving UGTs highlighted the inhibitory effects of this compound on UGT1A7 and UGT2B15. These findings suggest that it could affect the pharmacokinetics of co-administered drugs by altering their glucuronidation rates .
Future Directions
The ongoing research into the biological activity of this compound indicates promising avenues for therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profiles before clinical trials.
- Derivatives Development : Synthesizing new derivatives to enhance potency and selectivity for desired biological activities.
Q & A
Q. What are the established synthetic routes for 5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one, and how do reaction conditions influence yield?
The compound can be synthesized via Fischer indolization followed by alkylation or cyclization steps. For example, cyclopentanone derivatives react with substituted phenylhydrazines under acidic conditions (e.g., p-toluenesulfonic acid, p-TSA) to form the indole core, followed by methylation using iodomethane . Key variables include catalyst choice (p-TSA enhances reaction efficiency by stabilizing intermediates ), temperature (room temperature to reflux), and stoichiometry of alkylating agents (e.g., 2.5 equivalents of iodomethane for optimal methylation ). Yield optimization requires careful control of these parameters.
Q. How should researchers characterize the purity and structural integrity of this compound?
Essential techniques include:
- NMR spectroscopy : Confirm substituent positions (e.g., methyl groups at C5 and C7) via and chemical shifts.
- Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for related indole derivatives (R factor ≤ 0.041) .
- Elemental analysis : Verify empirical formulas (e.g., C, H, N within ±0.2% of theoretical values) .
- HPLC-MS : Detect impurities (e.g., dihydroindole isomers) using reverse-phase columns and high-resolution mass spectrometry .
Q. What are the stability profiles and recommended storage conditions for this compound?
Stability data for analogous dihydroindoles indicate sensitivity to light and oxidation. Store at -20°C under inert gas (N or Ar) for long-term preservation (1–2 years). Short-term storage (1–2 weeks) at -4°C is acceptable but increases risk of decomposition. Monitor degradation via periodic HPLC analysis, especially for carbonyl or methyl group reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of methyl-substituted cyclopenta[b]indolones?
Competing dimerization or over-alkylation is common. Strategies include:
- Catalyst modulation : Use p-TSA at ≤10 mol% to minimize acid-catalyzed side reactions .
- Stepwise alkylation : Introduce methyl groups sequentially (e.g., via Mitsunobu or nucleophilic substitution) to avoid steric hindrance .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-related side products .
Q. How should researchers address contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or IR spectra may arise from tautomerism or crystallographic packing effects. Resolve by:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).
- Computational modeling : Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G* level) .
- Alternative crystallization : Use solvents with varying polarity to isolate polymorphs and confirm structural assignments .
Q. What methodologies are suitable for studying the structure-activity relationships (SAR) of 5,7-dimethylcyclopenta[b]indolone derivatives?
SAR studies require systematic modification of substituents:
- Core modifications : Replace methyl groups with halogens or electron-withdrawing groups to assess electronic effects on bioactivity .
- Ring expansion : Synthesize hexahydro or fused-ring analogs to evaluate steric contributions .
- Biological assays : Pair synthetic libraries with enzyme inhibition or cell viability assays (e.g., IC determination) .
Q. What advanced analytical techniques can resolve challenges in quantifying trace impurities in this compound?
For impurities <0.1%:
- LC-HRMS : Detect low-abundance species with ppm-level mass accuracy.
- 2D NMR (HSQC, HMBC) : Assign structures to unknown impurities via - correlations .
- X-ray photoelectron spectroscopy (XPS) : Identify surface oxidation products in solid-state samples .
Methodological Considerations
Q. How to design experiments for assessing the compound’s solubility and logP in drug discovery contexts?
- Shake-flask method : Measure solubility in buffered solutions (pH 1–10) at 25°C.
- Chromatographic logP : Use reverse-phase HPLC with a C18 column and isocratic elution (e.g., 70:30 MeOH:HO) .
- Computational prediction : Compare experimental logP with software outputs (e.g., ACD/Labs or ChemAxon) to validate models .
Q. What strategies are recommended for scaling up synthesis while maintaining regioselectivity?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions during cyclization .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, catalyst loading) using response surface methodology .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time quality control .
Data Interpretation and Reporting
Q. How to contextualize conflicting biological activity data across studies on this compound?
Discrepancies may stem from:
- Purity variance : Validate material integrity via elemental analysis and LC-MS before assays .
- Assay conditions : Standardize protocols (e.g., ATP levels in kinase assays) to ensure reproducibility .
- Cell line specificity : Perform cross-comparisons using multiple cell models (e.g., HEK293 vs. HeLa) to identify target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
